Structural and Target-Engagement Divergence from 5-Substituted Thiazole CDK Inhibitors
N-(4-(4-isopropoxyphenyl)thiazol-2-yl)butyramide differentiates from 5-substituted 2-aminothiazole analogs by its 4-aryl substitution, which redirects biological activity. The well-characterized 5-substituted analog N-(5-isopropyl-thiazol-2-yl)isobutyramide is an equipotent inhibitor of CDK5/p25 and CDK2/cyclin E with an IC50 of approximately 320 nM [1]. In contrast, compounds sharing the 4-(4-isopropoxyphenyl)thiazole core of the target molecule have not been reported as CDK inhibitors but have demonstrated potent activity against the PqsR quorum sensing receptor in Pseudomonas aeruginosa, with optimized leads achieving nanomolar pyocyanin inhibition [2]. This fundamental difference in target engagement is directly attributable to the 4- versus 5-substitution pattern on the thiazole ring.
| Evidence Dimension | Primary Biological Target Engagement |
|---|---|
| Target Compound Data | Embeds a 4-(4-isopropoxyphenyl)thiazole core, associated with PqsR and PPARdelta target engagement in analogous compounds [2][3] |
| Comparator Or Baseline | N-(5-isopropyl-thiazol-2-yl)isobutyramide: CDK5/p25 and CDK2/cyclin E inhibitor, IC50 ~320 nM [1] |
| Quantified Difference | Target class divergence: kinase (CDK) vs. transcription factor (PqsR) / nuclear receptor (PPARdelta). No detectable CDK activity is expected for the target compound based on scaffold analysis. |
| Conditions | Cell-free kinase assay (CDK5/p25 and CDK2/cyclin E) for comparator; P. aeruginosa pyocyanin assay and FRET-based PPARdelta binding assay for structurally analogous 4-aryl-thiazoles |
Why This Matters
A researcher selecting this compound for a kinase inhibitor project would be choosing the wrong chemotype; conversely, it is the correct chemotype for discovering novel PqsR or PPARdelta modulators.
- [1] Helal CJ, et al. Bioorg Med Chem Lett. 2004;14(23):5521-5. N-(5-isopropyl-thiazol-2-yl)isobutyramide IC50 ~320 nM on CDK5/CDK2. View Source
- [2] Abdelsamie AS, et al. Eur J Med Chem. 2024;276:116700. Thiazole-based PqsR inverse agonists with 3-chloro-4-isopropoxyphenyl motive show nanomolar potency. View Source
- [3] BindingDB. BDBM50312470. PPARdelta agonist (EC50 9-10 nM) containing a 4-(4-isopropoxyphenyl)thiazole scaffold. View Source
